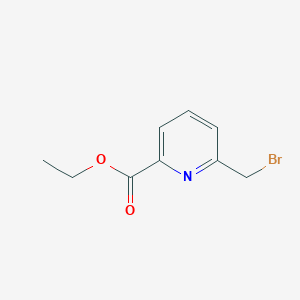

Ethyl 6-(bromomethyl)picolinate

概要

説明

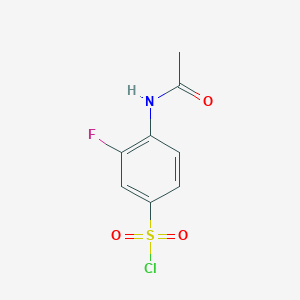

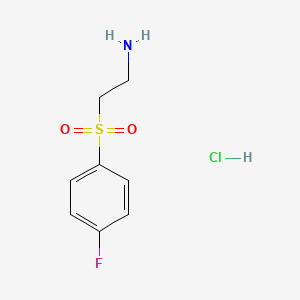

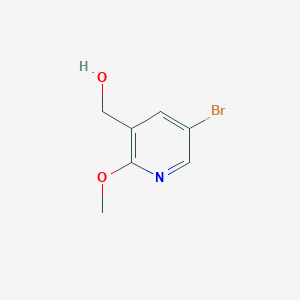

Ethyl 6-(bromomethyl)picolinate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of picolinic acid, where the 6-position on the pyridine ring is substituted with a bromomethyl group.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 6-(bromomethyl)picolinate can be synthesized through a visible-light-induced radical bromination reaction. The process involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out under visible light using a tungsten bulb as an initiator. The reaction proceeds efficiently, yielding the desired product in good yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of N-bromosuccinimide and visible light makes the process relatively straightforward and adaptable for larger-scale production.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromomethyl group. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific examples are less commonly documented.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, and ethers.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.

科学的研究の応用

Ethyl 6-(bromomethyl)picolinate has several applications in scientific research:

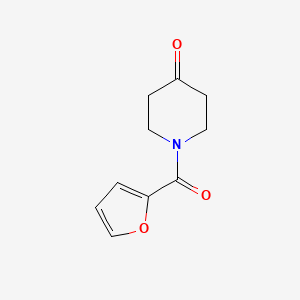

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

Material Science: It can be used in the preparation of functional materials with specific electronic or photonic properties.

作用機序

The mechanism by which Ethyl 6-(bromomethyl)picolinate exerts its effects is primarily through its ability to participate in nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule .

類似化合物との比較

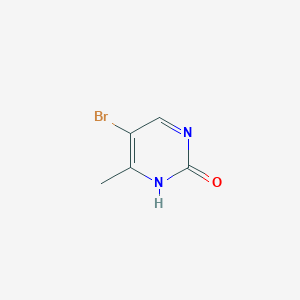

- Ethyl 6-(bromomethyl)nicotinate

- Methyl 6-(bromomethyl)nicotinate

- 2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide

Comparison: Ethyl 6-(bromomethyl)picolinate is unique due to its specific substitution pattern on the pyridine ring. Compared to similar compounds, it offers distinct reactivity and selectivity in synthetic applications. For instance, the presence of the ester group at the 2-position can influence the electronic properties of the molecule, making it more suitable for certain types of reactions .

特性

IUPAC Name |

ethyl 6-(bromomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYJOYYSNHBEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629934 | |

| Record name | Ethyl 6-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97278-44-9 | |

| Record name | Ethyl 6-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)

![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)